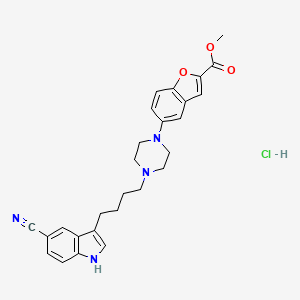
Vilazodone Methyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vilazodone Methyl Ester Hydrochloride is a derivative of vilazodone, a medication primarily used to treat major depressive disorder. Vilazodone itself is classified as a serotonin modulator and is known for its dual mechanism of action, functioning both as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vilazodone involves multiple steps, starting with the reaction of 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde to form intermediates. These intermediates undergo diazotization, Fischer indole cyclization, and nucleophilic substitution reactions . The final step involves the treatment of the intermediates with triethylamine and potassium carbonate to yield vilazodone .
Industrial Production Methods
Industrial production of vilazodone focuses on optimizing yield and purity while minimizing the use of expensive and toxic reagents. The process involves scalable methods that ensure high purity and yield, addressing safety and environmental concerns .
Analyse Des Réactions Chimiques
Types of Reactions
Vilazodone Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Involves reducing agents to remove oxygen or add hydrogen.
Substitution: Commonly involves nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, triethylamine.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield vilazodone and its derivatives .
Applications De Recherche Scientifique
Vilazodone Methyl Ester Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on serotonin pathways and its potential use in treating other neurological disorders.
Medicine: Primarily used in the treatment of major depressive disorder, with ongoing research into its efficacy for other conditions.
Industry: Utilized in the development of new antidepressant medications and in the study of drug metabolism and pharmacokinetics .
Mécanisme D'action
Vilazodone Methyl Ester Hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the central nervous system and acting as a partial agonist of the 5-HT1A receptors. This dual mechanism increases serotonin levels in the brain, which is associated with its antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bupropion: Another antidepressant with a different mechanism of action, primarily affecting norepinephrine and dopamine reuptake.
Cymbalta (Duloxetine): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.
Vortioxetine: Similar to vilazodone, it acts on multiple serotonin receptors and is used for major depressive disorder.
Uniqueness
Vilazodone Methyl Ester Hydrochloride is unique due to its combined SSRI and 5-HT1A partial agonist activity, which may result in fewer sexual side effects and weight gain compared to other antidepressants .
Propriétés
Formule moléculaire |
C27H29ClN4O3 |
|---|---|
Poids moléculaire |
493.0 g/mol |
Nom IUPAC |
methyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H28N4O3.ClH/c1-33-27(32)26-16-21-15-22(6-8-25(21)34-26)31-12-10-30(11-13-31)9-3-2-4-20-18-29-24-7-5-19(17-28)14-23(20)24;/h5-8,14-16,18,29H,2-4,9-13H2,1H3;1H |
Clé InChI |
WIHJOZFCHNWLKN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


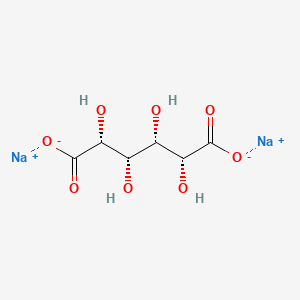


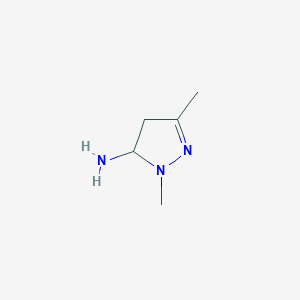
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
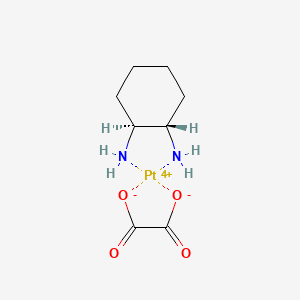
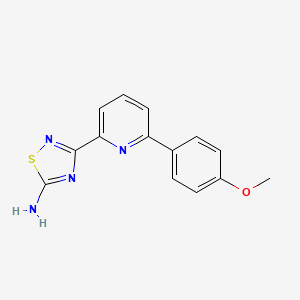
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)

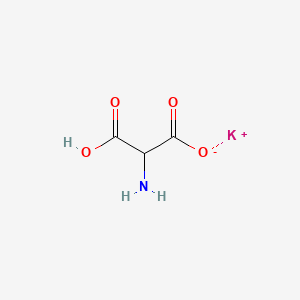
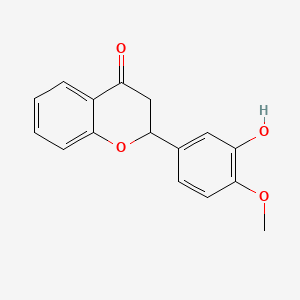
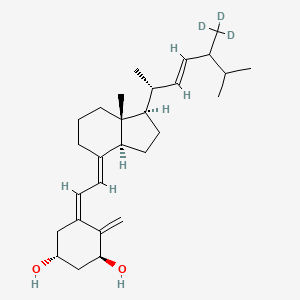
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
